tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate
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Overview
Description
tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol . It is a derivative of phenylacetic acid and contains a tert-butyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate typically involves the esterification of 4-(2-aminoethyl)phenylacetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
tert-Butyl 2-(4-(2-azanylethyl)phenyl)ethanoate: Another ester derivative with similar structural features.
Uniqueness
tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its applications in various scientific fields further highlight its importance .
Properties
IUPAC Name |
tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJIKWRJLCDJQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563906 |
Source
|
Record name | tert-Butyl [4-(2-aminoethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-20-3 |
Source
|
Record name | tert-Butyl [4-(2-aminoethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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